molecular formula C17H26ClNO3 B4411475 4-[4-(3-Morpholin-4-ylpropoxy)phenyl]butan-2-one;hydrochloride

4-[4-(3-Morpholin-4-ylpropoxy)phenyl]butan-2-one;hydrochloride

Cat. No.: B4411475
M. Wt: 327.8 g/mol
InChI Key: DIONGOSAPGOKQQ-UHFFFAOYSA-N
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Description

4-[4-(3-Morpholin-4-ylpropoxy)phenyl]butan-2-one;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a phenyl group, and a butanone moiety

Properties

IUPAC Name

4-[4-(3-morpholin-4-ylpropoxy)phenyl]butan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-15(19)3-4-16-5-7-17(8-6-16)21-12-2-9-18-10-13-20-14-11-18;/h5-8H,2-4,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIONGOSAPGOKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCCCN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Morpholin-4-ylpropoxy)phenyl]butan-2-one;hydrochloride typically involves multiple steps, including the formation of the morpholine ring, the attachment of the propoxy group, and the incorporation of the phenyl and butanone moieties. Common reagents used in these reactions include sodium hydride, monoethanolamine, 4-fluoronitrobenzene, acetonitrile, and benzyltriethylammonium chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as pegylation, which attaches polyethylene glycol molecules to the compound’s surface, may be used to enhance its stability and prevent degradation by enzymes .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Morpholin-4-ylpropoxy)phenyl]butan-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-(3-Morpholin-4-ylpropoxy)phenyl]butan-2-one;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-[4-(3-Morpholin-4-ylpropoxy)phenyl]butan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-Morpholin-4-ylpropoxy)phenyl]butan-2-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its morpholine ring and propoxy group, in particular, contribute to its versatility in various chemical reactions and biological interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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